2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid
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Overview
Description
2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid is a complex organic compound that features a pyrrolidine ring, a nicotinic acid moiety, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid typically involves multi-step organic reactions. One common approach is the condensation of pyrrolidine-3-carboxylic acid with 2-amino-5-bromonicotinic acid under basic conditions, followed by a series of purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the nicotinic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)pyridine: Similar structure but with a pyridine ring instead of nicotinic acid.
2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)benzoic acid: Similar structure but with a benzoic acid moiety.
Uniqueness
2-Amino-5-(2-(pyrrolidine-3-carbonyl)phenyl)nicotinic acid is unique due to the presence of both a pyrrolidine ring and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17N3O3 |
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Molecular Weight |
311.33 g/mol |
IUPAC Name |
2-amino-5-[2-(pyrrolidine-3-carbonyl)phenyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H17N3O3/c18-16-14(17(22)23)7-11(9-20-16)12-3-1-2-4-13(12)15(21)10-5-6-19-8-10/h1-4,7,9-10,19H,5-6,8H2,(H2,18,20)(H,22,23) |
InChI Key |
IKPKFHVULMQMTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=CC(=C(N=C3)N)C(=O)O |
Origin of Product |
United States |
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